![molecular formula C18H12F6N6S B10950176 1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B10950176.png)
1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole
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Overview
Description
1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole is a complex organic compound that features a unique combination of functional groups, including thienyl, trifluoromethyl, and pyrimidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the aromatic rings .
Scientific Research Applications
1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its trifluoromethyl groups contribute to its stability and potential use in developing advanced materials with specific properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Thiazole Derivatives: Thiazoles are known for their wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole is unique due to its combination of trifluoromethyl, thienyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H12F6N6S |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[3-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H12F6N6S/c1-9-10(8-29(2)27-9)11-7-15(18(22,23)24)30(28-11)16-25-12(13-4-3-5-31-13)6-14(26-16)17(19,20)21/h3-8H,1-2H3 |
InChI Key |
PXBKQYUTFCBRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C |
Origin of Product |
United States |
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